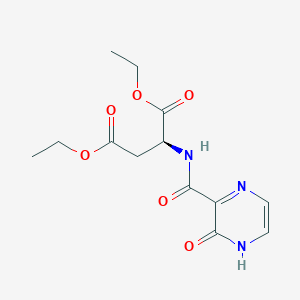![molecular formula C9H8ClN5O B12581820 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one CAS No. 596825-61-5](/img/structure/B12581820.png)
5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a unique combination of a triazole and pyridazine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Pyrazolo[1,5-a]pyrimidine
- Pyrazolo[5,1-c][1,2,4]triazines
Uniqueness
5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
596825-61-5 |
|---|---|
Molecular Formula |
C9H8ClN5O |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
5-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H8ClN5O/c10-6-2-3-7-12-13-9(15(7)14-6)5-1-4-8(16)11-5/h2-3,5H,1,4H2,(H,11,16) |
InChI Key |
OTHJIRSTWQANJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine](/img/structure/B12581743.png)
![O-[(Hydrazinylidenemethyl)amino]-D-serine](/img/structure/B12581746.png)
![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12581749.png)

![1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]-](/img/structure/B12581756.png)

![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)



![Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester](/img/structure/B12581799.png)

![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)
